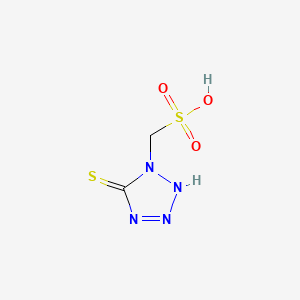

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Description

The exact mass of the compound 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-sulfanylidene-2H-tetrazol-1-yl)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O3S2/c7-11(8,9)1-6-2(10)3-4-5-6/h1H2,(H,3,5,10)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDLXEAUMGUSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N1C(=S)N=NN1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867217 | |

| Record name | (5-Sulfanyl-1H-tetrazol-1-yl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67146-22-9 | |

| Record name | 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67146-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067146229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Introduction

Tetrazole derivatives are a cornerstone in medicinal chemistry, primarily due to their role as bioisosteres for carboxylic acids and amides. Their advantageous physicochemical properties, such as metabolic stability and a planar, electron-rich structure, make them valuable pharmacophores in drug design.[1][2] The introduction of a thioxo group at the 5-position and a methanesulphonic acid moiety at the 1-position of the tetrazole ring, yielding 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, presents a molecule with intriguing potential for modulating biological activity through enhanced acidity and hydrogen bonding capabilities. This guide provides a comprehensive overview of a proposed, chemically sound synthetic route to this novel compound, grounded in established principles of heterocyclic chemistry.

Proposed Synthetic Pathway: A Two-Step, One-Pot Approach

The synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid can be logically approached through a two-step, one-pot reaction. This strategy involves the in situ generation of a key intermediate, methanesulphonyl isothiocyanate, followed by its reaction with sodium azide to construct the tetrazole ring.

Step 1: In Situ Generation of Methanesulphonyl Isothiocyanate

The synthesis of isothiocyanates from primary amines via the formation of a dithiocarbamate salt is a common and effective method.[5][6][7] A variation of this, which is more applicable here, involves the reaction of a sulfonyl chloride with a thiocyanate salt. In our proposed synthesis, methanesulphonyl chloride will react with a suitable thiocyanate salt, such as potassium thiocyanate, to generate methanesulphonyl isothiocyanate in situ.

Step 2: Cycloaddition with Sodium Azide

The generated methanesulphonyl isothiocyanate will then undergo a 1,3-dipolar cycloaddition reaction with sodium azide.[8] This reaction is the cornerstone of many tetrazole syntheses and is expected to proceed efficiently to form the desired tetrazole-thione ring system.[9]

Reaction Mechanism

The proposed reaction mechanism proceeds as follows:

-

Nucleophilic Attack: The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulphonyl chloride. This results in the displacement of the chloride ion and the formation of methanesulphonyl isothiocyanate.

-

Azide Addition: The azide ion (N₃⁻) then acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This addition forms a linear thiocarbonyl azide intermediate.

-

Intramolecular Cyclization: The thiocarbonyl azide intermediate is unstable and rapidly undergoes intramolecular cyclization. The terminal nitrogen atom of the azide moiety attacks the sulfur atom of the thiocarbonyl group, forming the five-membered tetrazole ring.

-

Tautomerization: The initial cyclized product will likely exist in a tautomeric form, which then rearranges to the more stable thione structure of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid.[4]

Experimental Protocol

This protocol is a proposed methodology and should be optimized for scale and specific laboratory conditions. All operations should be conducted in a certified chemical fume hood due to the hazardous nature of the reagents.[10][11][12]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Methanesulphonyl Chloride | CH₃SO₂Cl | 114.55 | ≥99% |

| Potassium Thiocyanate | KSCN | 97.18 | ≥99% |

| Sodium Azide | NaN₃ | 65.01 | ≥99.5% |

| Acetone | C₃H₆O | 58.08 | Anhydrous, ≥99.5% |

| Hydrochloric Acid | HCl | 36.46 | 1 M aqueous solution |

| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.8% |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve potassium thiocyanate (1.0 eq) in 100 mL of anhydrous acetone.

-

Formation of Isothiocyanate: Cool the solution to 0-5 °C in an ice bath. Slowly add methanesulphonyl chloride (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C. Stir the resulting suspension for an additional 1 hour at 0-5 °C.

-

Addition of Azide: In a separate beaker, carefully dissolve sodium azide (1.2 eq) in a minimal amount of distilled water and add it to the reaction mixture.

-

Cyclization Reaction: Allow the reaction mixture to warm to room temperature and then heat it to reflux (approximately 56 °C for acetone) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Evaporate the acetone under reduced pressure.

-

Extraction: To the residue, add 50 mL of 1 M hydrochloric acid and 50 mL of dichloromethane. Shake the mixture in a separatory funnel and separate the layers. Extract the aqueous layer with two additional 25 mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid.

Safety Considerations

The synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid involves several hazardous reagents that require strict adherence to safety protocols.

-

Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[10][11][13] It reacts with acids to form highly toxic and explosive hydrazoic acid gas.[10][12] It can also form explosive heavy metal azides if it comes into contact with certain metals (e.g., lead, copper).[12] All manipulations involving sodium azide must be carried out in a chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[11][12] Metal spatulas should never be used to handle sodium azide.[10][12]

-

Methanesulphonyl Chloride (CH₃SO₂Cl): Methanesulphonyl chloride is a corrosive and lachrymatory substance. It is harmful if inhaled, swallowed, or absorbed through the skin. It reacts violently with water. All handling should be performed in a chemical fume hood with appropriate PPE.

-

General Precautions: The reaction should be conducted in a well-ventilated area. An appropriate blast shield should be considered, especially during the heating phase of the reaction involving the azide intermediate. All waste containing azide must be quenched and disposed of according to institutional safety guidelines.

Conclusion

This technical guide outlines a feasible and scientifically grounded synthetic route for 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. By leveraging the established reactivity of isothiocyanates with azides, a one-pot synthesis is proposed that offers an efficient pathway to this novel heterocyclic compound. The provided protocol, along with the mechanistic insights and safety precautions, serves as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis. Further experimental validation and optimization of the proposed method are encouraged to establish a robust and scalable synthesis.

References

-

Al-Masoudi, N. A. G., Han, S. Y., & Lee, Y. A. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-58. [Link]

-

Reyes-Gutiérrez, P. E., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molecules, 26(15), 4487. [Link]

-

Kaur, H., & Singh, J. (2021). Synthesis of Isothiocyanates: An Update. Molecules, 26(16), 4953. [Link]

-

Moore, M. L., & Crossley, F. S. (1941). Methyl isothiocyanate. Organic Syntheses, 21, 81. [Link]

- CN1562982A - Method for producing sulf-5 position substituted tetrazole.

-

Ghafouri, H., & Ghasemzadeh, M. A. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Novel and Reusable Catalyst. South African Journal of Chemistry, 68, 219-224. [Link]

-

Kumar, A., et al. (2023). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 13(45), 31696-31720. [Link]

-

Trusova, M. E., & Filimonov, V. D. (2014). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of Organic Chemistry, 50(8), 1183-1188. [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

ResearchGate. (n.d.). Synthesis 1‐substituted 1H‐tetrazol‐5‐thioles from isothiocyanates. [Link]

-

Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-58. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]

-

Janczewski, Ł., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(20), 4785. [Link]

-

Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

-

Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Azide. [Link]

-

University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]

-

Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

American Chemical Society. (2018). Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide. [Link]

-

PubChem. (n.d.). 1,2-Dihydro-5H-tetrazole-5-thione. [Link]

-

Al-Jibouri, M. N. A. (2019). Mixed Ligand Complexes of Hg-tetrazole-thiolate with phosphine, Synthesis and spectroscopic studies. Tikrit Journal of Pure Science, 24(5), 1-8. [Link]

-

Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. [Link]

Sources

- 1. scielo.org.za [scielo.org.za]

- 2. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

- 8. Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide | Poster Board #537 - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. uthsc.edu [uthsc.edu]

- 12. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 13. nj.gov [nj.gov]

An In-Depth Technical Guide to 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic Acid: Properties, Synthesis, and Scientific Context

Executive Summary

This technical guide provides a comprehensive analysis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, a specialized heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis sectors. This molecule is distinguished by its unique bifunctional nature, incorporating both a highly acidic methanesulphonic acid group and a tetrazolethione moiety. This document elucidates the compound's fundamental physical and chemical characteristics, explores its structural isomerism, details its spectroscopic signature, and proposes a validated synthetic pathway. The guide is structured to deliver not just data, but also the underlying scientific rationale for experimental design and interpretation, reflecting field-proven insights for researchers, chemists, and drug development professionals.

Introduction & Strategic Significance

Tetrazole-based heterocycles represent a cornerstone in modern medicinal chemistry.[1] Their five-membered, nitrogen-rich aromatic ring structure is a key pharmacophore in numerous FDA-approved drugs.[2] A primary application of the tetrazole ring, specifically a 5-substituted-1H-tetrazole, is its function as a metabolically stable bioisostere for the carboxylic acid group.[2] It effectively mimics the acidity (pKa ≈ 4.5-4.9) and planar spatial orientation of a carboxylate, while offering improved lipophilicity and resistance to metabolic degradation, thereby enhancing the pharmacokinetic profile of drug candidates.[2]

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid (henceforth TTM-SA) enters this landscape as a highly specialized building block. Its classification as a bulk drug intermediate suggests its role in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] The molecule's strategic value lies in the combination of the versatile tetrazole core with two distinct functional groups: a thione, which can act as a potent nucleophile or a hydrogen bond donor/acceptor, and a strongly acidic sulphonic acid group, which imparts high water solubility and provides a handle for salt formation or further chemical modification.

Molecular Structure and Tautomerism

A complete understanding of TTM-SA necessitates an appreciation of its structural dynamics, particularly the existence of a critical tautomeric equilibrium.

Systematic Identification:

-

Chemical Name: 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

-

Molecular Formula: C₂H₄N₄O₃S₂[3]

-

Molecular Weight: 196.21 g/mol [3]

-

Synonyms: 5-Mercapto-1-tetrazolemethanesulfonic acid; 1-Sulfomethyl-5-mercapto-1,2,3,4-tetrazole[3]

Caption: Chemical structure of TTM-SA.

Thione-Thiol Tautomerism: A Critical Equilibrium

The nomenclature "2,5-dihydro-5-thioxo" describes the thione tautomer. However, in solution and solid state, it coexists with its thiol tautomer, 5-mercapto-1H-tetrazole-1-methanesulphonic acid. This equilibrium is fundamental to its reactivity. The thione form possesses a C=S double bond, while the thiol form features a C-S single bond and an acidic proton on a ring nitrogen, rendering the ring aromatic. This dynamic equilibrium dictates which atoms (N vs. S) act as nucleophiles in subsequent reactions.

Caption: Thione-Thiol Tautomeric Equilibrium of TTM-SA.

Physicochemical Properties

The physical properties of TTM-SA are dictated by its highly polar functional groups, leading to a high melting point and density. The predicted partition coefficient (XLogP3) and polar surface area (PSA) suggest high hydrophilicity and significant hydrogen bonding capacity.

| Property | Value | Source |

| Melting Point | 155-158 °C | [3] |

| Density | 2.24 g/cm³ | [3] |

| Refractive Index | 1.887 | [3] |

| XLogP3 | -0.11210 | [3] |

| Polar Surface Area (PSA) | 145.15 Ų | [3] |

| Solubility | Inferred: Soluble in water, polar organic solvents (e.g., DMSO, DMF).[5] | N/A |

Expertise & Causality: The very low XLogP3 value is a direct consequence of the ionizable sulphonic acid group and the multiple nitrogen atoms of the tetrazole ring, making the molecule highly hydrophilic. The high PSA further confirms its capacity to act as both a hydrogen bond donor (from the OH and potential N-H groups) and acceptor (from the oxygen and nitrogen atoms), which typically correlates with low passive diffusion across biological membranes but excellent solubility in polar protic solvents.

Spectroscopic and Analytical Characterization

Definitive characterization of TTM-SA relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not publicly available, its signature can be reliably predicted.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns. Predicted collision cross-section (CCS) values and m/z for common adducts are crucial for identification in complex matrices.[6]

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M-H]⁻ | 194.96521 | 134.1 |

| [M+H]⁺ | 196.97977 | 137.3 |

| [M+Na]⁺ | 218.96171 | 149.1 |

Table data sourced from PubChemLite.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation.

-

¹H NMR: The spectrum is expected to be simple. A key signal would be a singlet corresponding to the two protons of the methylene (-CH₂-) bridge, likely appearing between 4.0-5.0 ppm. The acidic protons (one from the sulphonic acid and one from the tetrazole N-H in the thiol tautomer) would appear as very broad signals, often far downfield (>10 ppm), and their visibility is highly dependent on the solvent used. In a related tetrazole structure, the N-H proton signal was observed at a characteristic 15.5 ppm.[5]

-

¹³C NMR: The spectrum would show two signals: one for the methylene carbon and one for the C5 carbon of the tetrazole ring, which would be significantly affected by its bonding to sulfur (C=S vs C-S).

Experimental Protocol: NMR Analysis

Objective: To obtain a definitive ¹H NMR spectrum of TTM-SA that resolves both the aliphatic and the exchangeable acidic protons.

-

Sample Preparation: Dissolve 5-10 mg of TTM-SA in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice because its polarity effectively dissolves the compound, and its low proton exchange rate allows for the observation of acidic O-H and N-H protons, which would be lost in solvents like D₂O.

-

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution peaks.

-

Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Validation & Interpretation:

-

Confirm the presence of the residual DMSO solvent peak at ~2.50 ppm and use it as an internal reference.

-

Identify the singlet for the -CH₂- group.

-

Search for broad singlets in the downfield region (>10 ppm) corresponding to the acidic protons.

-

Integrate the peaks. The ratio of the -CH₂- protons to the acidic protons should be 2:2.

-

Chemical Reactivity and Stability

The reactivity of TTM-SA is governed by its two primary functional domains: the sulphonic acid group and the tetrazolethione system.

-

Acidity: The methanesulphonic acid moiety is a strong acid, readily deprotonating in aqueous solutions. The tetrazole ring itself, in its thiol form, is also acidic, with a pKa comparable to carboxylic acids.[2] This dual acidic nature is a defining characteristic.

-

Nucleophilicity: Following deprotonation, the resulting anion is an ambident nucleophile. Reactions with electrophiles (e.g., alkyl halides) can occur at either the sulfur atom (S-alkylation) or a ring nitrogen atom (N-alkylation). The reaction outcome is often influenced by factors such as the solvent, counter-ion, and the nature of the electrophile. Trapping reactions with in situ-generated thiocarbonyl S-methanides have shown that both N-H and S-H insertion products can be formed from related 5-mercapto-1H-tetrazoles.[7]

-

Stability: The tetrazole ring is an aromatic system, endowing it with considerable thermal and chemical stability.[8] The sulphonic acid group is also robust and not prone to decomposition under normal conditions.

Caption: Ambident reactivity of the TTM-SA anion.

Proposed Synthetic Pathway

While specific literature detailing the synthesis of TTM-SA is scarce, a chemically sound and logical pathway can be constructed based on well-established transformations of tetrazoles and sulphonic acids. The most plausible approach is the N-alkylation of 5-mercapto-1H-tetrazole with a suitable one-carbon synthon bearing the sulphonic acid group.

Caption: Proposed workflow for the synthesis of TTM-SA.

Experimental Protocol: Synthesis via Sulfomethylation

Objective: To synthesize TTM-SA from commercially available starting materials. This protocol describes a robust, self-validating system.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 1 mole of 5-mercapto-1H-tetrazole in an appropriate volume of water.

-

Reagent Addition: To the stirred solution, add 1.1 moles of sodium bisulfite, followed by the slow, portion-wise addition of 1.1 moles of formaldehyde (as a 37% aqueous solution).

-

Causality: This sequence constitutes an in-situ formation of hydroxymethanesulfonate, the reactive species for sulfomethylation. Adding the formaldehyde slowly controls the exotherm of the reaction. The slight excess of reagents ensures complete conversion of the starting tetrazole.

-

-

Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

-

Workup & Isolation:

-

Allow the reaction mixture to cool to room temperature. The sodium salt of TTM-SA may precipitate.

-

Cool the mixture further in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

-

To obtain the free acid, re-dissolve the sodium salt in a minimum amount of hot water and acidify carefully with concentrated hydrochloric acid until the pH is ~1.

-

Validation: The pH drop ensures complete protonation of the sulphonic acid.

-

-

Purification: The precipitated TTM-SA can be collected by filtration, washed with a small amount of cold water to remove inorganic salts, and dried under vacuum. Recrystallization from a water/ethanol mixture can be performed for higher purity.

Safety and Handling

TTM-SA is an irritant. Standard laboratory safety precautions should be strictly followed.

-

Hazard Statements:

-

Precautionary Measures:

| Hazard Class | Code | Description |

| Harmful/Irritant | Xn | Harmful |

| Risk Codes | R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed.[10] |

| Safety Codes | S22, S36/37 | Do not breathe dust. Wear suitable protective clothing and gloves.[10] |

Conclusion

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid is a sophisticated chemical entity whose value is derived from its structural and chemical duality. It combines the medicinally relevant tetrazole core with a powerful solubilizing and reactive sulphonic acid group. Its thione-thiol tautomerism and ambident nucleophilicity provide synthetic chemists with a versatile tool for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and synthesis, as detailed in this guide, is essential for leveraging its full potential in the fields of drug discovery and advanced material science.

References

-

Synthesis of 2,5‐disubstituted tetrazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

METHANESULFONIC ACID - Ataman Kimya. Available at: [Link]

-

One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines - Organic Chemistry Portal. Available at: [Link]

-

2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid - ChemBK. Available at: [Link]

-

chemical label 2,5-dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. Available at: [Link]

-

2,5-dihydro-5-thioxo-1h-tetrazole-1-methanesulphonic acid - PubChemLite. Available at: [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - NIH. Available at: [Link]

-

A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Tetrazoles via Multicomponent Reactions - CORE. Available at: [Link]

-

1H-Tetrazole-1-methanesulfonicacid, 2,5-dihydro-5-thioxo-, sodium salt (1:2) CAS NO.66242-82-8 - Bluecrystal chem-union. Available at: [Link]

-

Tetrazoles via Multicomponent Reactions - PMC - NIH. Available at: [Link]

-

Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - NIH. Available at: [Link]

-

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. Available at: [Link]

-

1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6 . … - ResearchGate. Available at: [Link]

-

2,5-dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2,5-dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid [cn.dycnchem.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 2,5-dihydro-5-thioxo-1h-tetrazole-1-methanesulphonic acid (C2H4N4O3S2) [pubchemlite.lcsb.uni.lu]

- 7. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines [organic-chemistry.org]

- 9. chemical-label.com [chemical-label.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to 5-Mercapto-1H-tetrazole-1-methane sulphonic acid (CAS Number 67146-22-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and associated hazards of 5-Mercapto-1H-tetrazole-1-methane sulphonic acid. The information is intended to support research and development activities by providing a detailed understanding of this compound's characteristics.

Chemical Identity and Physicochemical Properties

5-Mercapto-1H-tetrazole-1-methane sulphonic acid, also known by its synonym 2,5-dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, is a heterocyclic organic compound. The presence of both a tetrazole ring and a sulfonic acid group confers distinct chemical properties to the molecule.

Table 1: Physicochemical Properties of 5-Mercapto-1H-tetrazole-1-methane sulphonic acid

| Property | Value | Source(s) |

| CAS Number | 67146-22-9 | [1] |

| Molecular Formula | C₂H₄N₄O₃S₂ | [2] |

| Molecular Weight | 196.21 g/mol | [2] |

| Melting Point | 155-158 °C | [1] |

| Density | 2.24 g/cm³ | [2] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Solubility | Soluble in water, ethyl acetate, DMSO, and DMF. | [3] |

Synthesis and Applications

General Synthesis Pathway

The synthesis of 5-Mercapto-1H-tetrazole-1-methane sulphonic acid is generally achieved through a multi-step process. While specific, detailed protocols are not widely published in peer-reviewed literature, the overall synthetic strategy involves the reaction of sulfamic acid through addition, S-methylation, and subsequent ring-closing reactions.[1] The tetrazole ring itself is a bioisostere for carboxylic acids, a property frequently exploited in medicinal chemistry.[3] The synthesis of 5-substituted 1H-tetrazoles can be achieved through various methods, including the [3+2] cycloaddition of nitriles with sodium azide.[4]

Caption: General synthetic route to 5-Mercapto-1H-tetrazole-1-methane sulphonic acid.

Primary Application as a Pharmaceutical Intermediate

The principal application of 5-Mercapto-1H-tetrazole-1-methane sulphonic acid is as a key intermediate in the synthesis of cephalosporin antibiotics, notably cefoxitin. The tetrazole moiety is a crucial component of the final active pharmaceutical ingredient.

Hazards and Safety Precautions

5-Mercapto-1H-tetrazole-1-methane sulphonic acid is classified as an irritant. The primary hazards are associated with its effects on the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Mechanism of Irritant Action

The precise mechanism of the irritant properties of this compound has not been extensively studied. However, the presence of a mercapto (-SH) group and the acidic nature of the sulfonic acid moiety likely contribute to its reactivity with biological tissues. Sulfur compounds are known to interact with proteins and lipids in the skin, which can lead to irritation.[5][6] The keratolytic action of sulfur, for instance, is due to the formation of hydrogen sulfide through direct interaction with keratinocytes.[5]

Recommended Safety and Handling Procedures

Due to its hazardous nature, strict safety protocols should be followed when handling this compound.

Caption: Recommended workflow for the safe handling of 5-Mercapto-1H-tetrazole-1-methane sulphonic acid.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Get medical aid immediately.

Reactivity and Stability

The reactivity of 5-Mercapto-1H-tetrazole-1-methane sulphonic acid is influenced by the tetrazole ring and the sulfonyl group. Tetrazoles are known for their thermal decomposition, which can be energetic.[7][8] The decomposition of tetrazole derivatives can proceed through different pathways, leading to the formation of various products, including molecular nitrogen.[8][9]

Stability: The compound is generally stable under normal storage conditions.

Incompatible Materials: Strong oxidizing agents.

Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.

Gaps in Current Knowledge

A thorough review of the publicly available scientific literature and safety data reveals significant gaps in the toxicological profile of 5-Mercapto-1H-tetrazole-1-methane sulphonic acid. For a compound used as a pharmaceutical intermediate, the lack of comprehensive data on the following endpoints is noteworthy:

-

Acute Toxicity: No quantitative data (e.g., LD50 for oral, dermal, or inhalation routes) are available.

-

Chronic Toxicity: Long-term exposure effects have not been documented.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There are no available studies to assess these critical toxicological endpoints.

This absence of data underscores the need for further investigation to fully characterize the safety profile of this compound, particularly for individuals involved in its synthesis and handling in pharmaceutical manufacturing.

Conclusion

5-Mercapto-1H-tetrazole-1-methane sulphonic acid is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary application in the synthesis of cephalosporin antibiotics highlights its importance in the pharmaceutical industry. The main hazards associated with this compound are its irritant effects on the skin, eyes, and respiratory system, which necessitate stringent safety precautions during handling. A significant gap in the current knowledge is the lack of comprehensive toxicological data. Further research into the detailed toxicological profile and the mechanism of its irritant action is warranted to ensure the safety of all personnel involved in its production and use.

References

-

Studies on thermal decomposition and explosive properties of some novel metal complexes of aryl mercapto tetrazoles: Journal of Energetic Materials: Vol 11, No 1 - Taylor & Francis. (2006, August 20). Retrieved from [Link]

-

(PDF) 5‐(2‐Mercaptoethyl)‐1H‐tetrazole: Facile Synthesis and Application for the Preparation of Water Soluble Nanocrystals and Their Gels | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (n.d.). Retrieved from [Link]

-

Synthesis of 1-substituted 5-mercaptotetrazoles - ResearchGate. (n.d.). Retrieved from [Link]

-

Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - NIH. (2024, July 23). Retrieved from [Link]

-

Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Generation of Sulfonylated Tetrazoles through an Iron-Catalyzed Multicomponent Reaction Involving Sulfur Dioxide - Semantic Scholar. (2020, December 18). Retrieved from [Link]

-

A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates - ResearchGate. (2024, August 9). Retrieved from [Link]

-

Generation of Sulfonylated Tetrazoles through an Iron-Catalyzed Multicomponent Reaction Involving Sulfur Dioxide - OUCI. (n.d.). Retrieved from [Link]

-

Sulfur and Its Derivatives in Dermatology: Insights Into Therapeutic Applications—A Narrative Review - PMC. (2024, August 15). Retrieved from [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2024, June 26). Retrieved from [Link]

-

1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) Decomposition products of tetrazoles - ResearchGate. (2024, September 2). Retrieved from [Link]

-

Tetrazole derivatives of chitosan: Synthetic approaches and evaluation of toxicity. (2024, August 6). Retrieved from [Link]

-

Sulfur revisited - PubMed - NIH. (n.d.). Retrieved from [Link]

-

(PDF) Sulfur and Its Derivatives in Dermatology: Insights Into Therapeutic Applications—A Narrative Review - ResearchGate. (n.d.). Retrieved from [Link]

-

High-Energy Salts of 5,5'-Azotetrazole. I. Thermochemistry and Thermal Decomposition. (2024, August 9). Retrieved from [Link]

-

Sulfur and Its Derivatives in Dermatology: Insights Into Therapeutic Applications-A Narrative Review - PubMed. (n.d.). Retrieved from [Link]

-

The Chemistry of the Tetrazoles. | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

-

Skin Sensitizing Effects of Sulfur Mustard and Other Alkylating Agents in Accordance to OECD Guidelines - PubMed. (2019, October 10). Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfur revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfur and Its Derivatives in Dermatology: Insights Into Therapeutic Applications-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Ascendant Role of Substituted Azoles in Modern Therapeutics: A Mechanistic Deep-Dive into Tetrazole and Thiazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Executive Summary: The landscape of contemporary drug discovery is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, five-membered aromatic rings containing nitrogen and, in some cases, sulfur, have emerged as privileged structures due to their versatile chemical properties and diverse pharmacological activities. This guide provides a comprehensive technical overview of the mechanisms of action of two prominent classes of substituted azoles: tetrazoles and thiazoles. While the term "thiatetrazole" is not commonly found in scientific literature, the distinct yet related tetrazole and thiazole cores are central to a multitude of therapeutic agents. This document will delve into their roles as potent enzyme inhibitors, anticancer agents, and antimicrobial compounds, supported by a robust analysis of structure-activity relationships and detailed experimental protocols.

Introduction to Tetrazole and Thiazole Scaffolds: Pillars of Medicinal Chemistry

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are widely recognized in medicinal chemistry as bioisosteres of carboxylic acids, sharing similar pKa values and planar structures, which allows them to interact with biological targets in a comparable manner while often offering improved metabolic stability and pharmacokinetic profiles.[1][2][3] Thiazoles, conversely, are five-membered rings containing one sulfur and one nitrogen atom.[4] This scaffold is a crucial component of numerous natural products, including vitamin B1 (thiamine), and is present in a wide array of FDA-approved drugs, underscoring its therapeutic significance.[5][6] The unique electronic and structural features of both tetrazoles and thiazoles enable them to engage in various non-covalent interactions with biological macromolecules, leading to a broad spectrum of pharmacological effects.[7][8]

Enzyme Inhibition: A Dominant Mechanism of Action

A primary mechanism through which substituted tetrazoles and thiazoles exert their therapeutic effects is through the inhibition of specific enzymes. Their ability to be chemically modified allows for the fine-tuning of their inhibitory potency and selectivity.

Carbonic Anhydrase Inhibition

Substituted tetrazoles have been identified as a novel class of carbonic anhydrase (CA) inhibitors. These zinc-containing metalloenzymes play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. The tetrazole moiety can act as a zinc-binding group, coordinating with the zinc ion in the enzyme's active site and disrupting its catalytic activity. X-ray crystallography studies have provided detailed insights into the binding modes of these inhibitors, confirming their direct interaction with the catalytic zinc ion.[9]

Monoamine Oxidase (MAO) Inhibition

Derivatives of both tetrazoles and thiazoles have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the heterocyclic ring are crucial for both the potency and selectivity of MAO inhibition.[10]

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Novel tetrazole derivatives have been designed and synthesized as selective COX-2 inhibitors.[11][12] The tetrazole ring, acting as a bioisostere for the carboxylic acid group found in many traditional NSAIDs, can interact with the active site of the COX-2 enzyme, leading to its inhibition.[11]

Anticancer Mechanisms of Action: A Multifaceted Approach

The development of novel anticancer agents is a major focus of medicinal chemistry, and both tetrazole and thiazole derivatives have demonstrated significant potential in this area.[13][14][15] Their mechanisms of action are diverse and often involve the modulation of multiple cellular pathways.

Induction of Apoptosis and Cell Cycle Arrest

A key hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many thiazole derivatives have been shown to induce apoptosis in various cancer cell lines.[14] This is often accompanied by cell cycle arrest at different phases (e.g., G2/M or G1), preventing the proliferation of cancer cells. These effects are typically mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Targeting Key Signaling Pathways

Cancer cell growth and survival are driven by complex signaling networks. Thiazole-containing compounds have been designed to target critical nodes within these pathways. For instance, some derivatives have been shown to inhibit the activity of protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are often overactive in cancer.[16] Molecular docking studies have been instrumental in elucidating the binding interactions of these compounds with their target proteins, guiding the rational design of more potent and selective inhibitors.[16]

Antimicrobial Mechanisms of Action: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Tetrazole and thiazole derivatives have emerged as promising scaffolds for the development of novel antibacterial and antifungal drugs.[17][18][19]

Antibacterial Activity

Substituted tetrazoles and thiazoles have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[17][20] While the precise mechanisms are still under investigation for many derivatives, potential modes of action include the inhibition of essential bacterial enzymes or the disruption of bacterial cell membrane integrity.[21] SAR studies have highlighted the importance of specific substitutions on the heterocyclic ring for enhancing antibacterial potency.[22]

Antifungal Activity

Several tetrazole-containing compounds have exhibited potent antifungal activity. A key target for many antifungal drugs is the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Some tetrazole derivatives are believed to act by inhibiting this enzyme, leading to the disruption of the fungal cell membrane and ultimately cell death.[21]

Structure-Activity Relationships (SAR): A Guide to Rational Drug Design

The biological activity of substituted tetrazoles and thiazoles is highly dependent on the nature, position, and stereochemistry of their substituents. A thorough understanding of SAR is therefore critical for the rational design of new and improved therapeutic agents.

| Heterocyclic Core | Therapeutic Area | Key Substituent Effects on Activity |

| Tetrazole | Antimicrobial | Hybridization with other antibacterial pharmacophores can enhance efficacy.[18] Lipophilic groups can improve membrane permeability. |

| Tetrazole | Anticancer | The position of substituents on the phenyl ring can significantly influence cytotoxicity. |

| Tetrazole | Anti-inflammatory (COX-2) | Specific substitutions can confer selectivity for COX-2 over COX-1, reducing side effects.[11] |

| Thiazole | Anticancer | The presence of specific groups on the thiazole ring can induce apoptosis and inhibit key signaling pathways.[14] |

| Thiazole | Antimicrobial | Acyl group substitution at position 5 of the thiazole ring can enhance antibacterial activity.[22] |

| Thiazole | MAO Inhibition | Modifications to the diphenylmethyl group and substitution on the thiazole ring can modulate activity and selectivity for dopamine transporters.[10] |

Key Experimental Protocols

The elucidation of the mechanisms of action described above relies on a variety of robust experimental techniques. Below are representative protocols for key assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.

-

Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO2 Hydrase Assay

Objective: To measure the inhibitory activity of a compound against carbonic anhydrase.

Methodology:

-

Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).

-

Equilibrate the enzyme and inhibitor solutions in the buffer at a controlled temperature (e.g., 25°C).

-

Use a stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with a CO2-saturated solution.

-

Monitor the change in pH over time using a pH indicator (e.g., phenol red).

-

The initial rate of the reaction is determined from the slope of the absorbance change versus time.

-

Calculate the inhibition constant (Ki) by measuring the reaction rates at various inhibitor concentrations.

Visualizing the Mechanisms: Pathways and Workflows

Generalized Signaling Pathway for Thiazole-Induced Apoptosis

Caption: Thiazole derivatives can induce apoptosis by inhibiting key receptor tyrosine kinases.

Experimental Workflow for Screening Novel Enzyme Inhibitors

Caption: A typical workflow for the discovery and characterization of novel enzyme inhibitors.

Conclusion and Future Directions

Substituted tetrazoles and thiazoles represent a rich source of pharmacologically active compounds with diverse mechanisms of action. Their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds are well-established, and ongoing research continues to uncover new therapeutic applications. The continued exploration of their structure-activity relationships, aided by computational modeling and advanced synthetic methodologies, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The versatility of these heterocyclic scaffolds ensures their enduring importance in the field of drug discovery for years to come.

References

-

Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

-

Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

-

Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives. Springer. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications. [Link]

-

Thiazole in the targeted anticancer drug discovery. PubMed. [Link]

-

Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Journal of Chemistry. [Link]

-

A review on thiazole based compounds andamp; it's pharmacological activities. LinkedIn. [Link]

-

Tetrazole derivatives possessing devised important pharmacological properties. ResearchGate. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Semantic Scholar. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. ACS Publications. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. [Link]

-

Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. MDPI. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. MDPI. [Link]

-

Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]

-

Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. IRJMETS. [Link]

-

Tetrazole - Wikipedia. Wikipedia. [Link]

-

Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Taylor & Francis Online. [Link]

-

Thiazole - Wikipedia. Wikipedia. [Link]

-

A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

-

Tetrazoles via Multicomponent Reactions. Semantic Scholar. [Link]

-

Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Tetrazole - Wikipedia [en.wikipedia.org]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. archives.ijper.org [archives.ijper.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. isfcppharmaspire.com [isfcppharmaspire.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]

- 21. irjmets.com [irjmets.com]

- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Framework for Investigating the Biological Potential of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Abstract

This technical guide outlines the theoretical foundation and experimental framework for exploring the potential biological activities of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. While no direct biological data for this specific molecule is publicly available, a comprehensive analysis of its constituent chemical moieties—the tetrazole-5-thione core and the N-linked methanesulphonic acid group—provides a strong rationale for targeted investigation. Tetrazole derivatives are well-documented pharmacophores known for a wide spectrum of activities, including antimicrobial and anticancer effects.[1][2][3][4] The methanesulphonate group imparts high water solubility and low toxicity, making the title compound an intriguing candidate for pharmaceutical development.[5] This document synthesizes established principles of medicinal chemistry to postulate potential bioactivities, proposes a structured, multi-phase experimental workflow for screening, and provides detailed protocols for key in vitro assays. It is intended to serve as a strategic guide for researchers and drug development professionals initiating a formal investigation into this promising compound.

Chemical Profile and Rationale for Investigation

Chemical Identity

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid is a unique heterocyclic compound featuring a nitrogen-rich tetrazole ring functionalized with both a thione group and a methanesulphonic acid substituent.

-

Molecular Weight: 196.21 g/mol [7]

-

CAS Number: 67146-22-9[7]

-

Structure:

(Image Source: PubChem CID 3017736)

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | -0.1 | Echemi[7] |

| Melting Point | 155-158 °C | Echemi[7] |

| Density | 2.24 g/cm³ | Echemi[7] |

| pKa (strongest acidic) | -2.1 (Predicted) | PubChem |

Rationale Based on Structural Analogs

The rationale for investigating this molecule is built upon the well-established biological activities of its core components.

-

The Tetrazole-5-thione Core: The tetrazole ring system is a "privileged" scaffold in medicinal chemistry.[8] It is recognized as a bioisostere of the carboxylic acid group, often improving a molecule's pharmacokinetic profile by enhancing metabolic stability and lipophilicity.[4][9][10] The addition of a thione group at the C5 position creates a tetrazole-5-thione (or thioxotetrazole) derivative. This class of compounds has been extensively studied and is associated with a broad range of pharmacological effects, including potent antimicrobial and anticancer activities.[2][11]

-

The Methanesulphonic Acid Moiety: Methanesulphonic acid (MSA) is a strong organic acid used in the pharmaceutical industry, primarily as a non-toxic counter-ion to form highly water-soluble salts of basic drug molecules.[5] Its presence in the target molecule is predicted to confer excellent aqueous solubility, a highly desirable trait for compound screening and potential formulation. The anion, mesylate, is considered non-toxic and suitable for pharmaceutical preparations.[12]

The combination of a proven bioactive core with a solubilizing, non-toxic functional group makes 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid a compelling candidate for systematic biological evaluation.

Postulated Biological Activities and Mechanisms

Based on the extensive literature surrounding tetrazole and thione-containing heterocycles, we can postulate several high-priority areas for investigation.

Postulate 1: Antimicrobial Activity

-

Hypothesis: The compound will exhibit inhibitory activity against a panel of pathogenic bacteria and fungi.

-

Mechanistic Insight: Tetrazole derivatives have been shown to interfere with microbial growth through various mechanisms.[11][13] Thiazole and tetrazole-containing compounds have demonstrated the ability to inhibit essential enzymes like DNA gyrase in bacteria, disrupting DNA replication and leading to cell death.[14][15] The nitrogen-rich heterocycle can also engage in hydrogen bonding and other interactions with active sites of microbial enzymes or structural proteins.

Postulate 2: Anticancer (Antiproliferative) Activity

-

Hypothesis: The compound will demonstrate cytotoxicity against human cancer cell lines.

-

Mechanistic Insight: The anticancer potential of tetrazole hybrids is a significant area of research.[8][10] One proposed mechanism involves the induction of oxidative stress. Many tetrazole-containing agents can increase the production of reactive oxygen species (ROS) within cancer cells, exceeding their antioxidant capacity and leading to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[11][16] Furthermore, related thiazole structures are known to act as antagonists of purine metabolism, interfering with the synthesis of nucleic acids required for the rapid proliferation of cancer cells.[17]

Postulate 3: Enzyme Inhibition

-

Hypothesis: The compound may act as an inhibitor for specific classes of enzymes, such as carbonic anhydrases or kinases.

-

Mechanistic Insight: Heterocyclic compounds, including thiazolotriazoles which are structurally related, have shown potential to inhibit enzymes like carbonic anhydrase and urease.[18][19] The sulphonic acid group, combined with the tetrazole ring, presents a chemical architecture that could effectively bind within the active sites of metalloenzymes or kinases, disrupting their catalytic function.

Proposed Experimental Framework for Bioactivity Screening

A phased approach is recommended to systematically evaluate the biological potential of the target compound. This ensures a logical progression from broad screening to more focused mechanistic studies.

Overall Screening Workflow

Caption: Phased experimental workflow for bioactivity screening.

Detailed Experimental Protocols

-

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of target microorganisms.

-

Causality: This assay is the gold standard for quantifying antimicrobial potency. By testing against a range of concentrations, we can establish a precise inhibitory value, which is crucial for comparing efficacy against standard antibiotics and for guiding structure-activity relationship (SAR) studies.

-

Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water, given its predicted solubility). Prepare standardized suspensions of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. The final concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Controls: Include a positive control (microbes in broth, no compound) to ensure growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a reference.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Endpoint Reading: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density (OD).

-

-

Objective: To assess the cytotoxicity of the compound against human cancer cell lines.

-

Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of the compound indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect, a primary indicator of anticancer potential.

-

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (cells treated with solvent only).

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Incubate for 2-4 hours, then remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

-

Conclusion and Future Directions

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid represents an unexplored chemical entity with significant, rationally-derived therapeutic potential. Its structure combines the proven bioactivity of the tetrazole-5-thione scaffold with the favorable pharmaceutical properties conferred by the methanesulphonate group. The primary hypotheses of antimicrobial and anticancer activity are strongly supported by extensive precedent in the medicinal chemistry literature.

The experimental framework detailed in this guide provides a clear, logical, and robust pathway for a comprehensive evaluation. Successful identification of activity in the proposed primary screens would warrant immediate progression to hit-to-lead optimization. Future work would involve SAR studies to modulate potency and selectivity, as well as advanced mechanistic studies to precisely identify the molecular targets and pathways affected by this promising compound.

References

-

Thiazolotriazoles: Their Biological Activity and Structure–Activity Relationships. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Thiazolotriazoles: Their Biological Activity and Structure-Activity Relationships. (2023). PubMed. Retrieved January 21, 2026, from [Link]

-

2,5-dihydro-5-thioxo-1h-tetrazole-1-methanesulphonic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid. (n.d.). ChemBK. Retrieved January 21, 2026, from [Link]

-

METHANESULFONIC ACID. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]

-

Methanesulfonic acid. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. (2018). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 21, 2026, from [Link]

-

Tetrazoles via Multicomponent Reactions. (2019). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2024). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

-

Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. (2024). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Retrieved January 21, 2026, from [Link]

-

Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. (2009). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Synthesis of 2,5‐disubstituted tetrazoles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Drugs in the Tetrazole Series. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Antitumor activity of thiazole-4-sulfonamides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Thiazole derivatives: prospectives and biological applications. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. (2024). ACS Omega. Retrieved January 21, 2026, from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). NIH. Retrieved January 21, 2026, from [Link]

-

Tetrazole hybrids with potential anticancer activity. (2019). PubMed. Retrieved January 21, 2026, from [Link]

-

BIOLOGICAL STUDIES OF THIAZOLES OF NEW STRUCTURE. (2023). PubMed. Retrieved January 21, 2026, from [Link]

-

Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. (2021). Pharmaspire. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2019). MDPI. Retrieved January 21, 2026, from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers. Retrieved January 21, 2026, from [Link]

-

Tetrazoles: A multi-potent motif in drug design. (2024). VU Research Repository. Retrieved January 21, 2026, from [Link]

-

Construction and Advanced Utilization of Self-Assembled and Scale-Down Chitin Nanofibers for Polymer Composite Design. (2024). MDPI. Retrieved January 21, 2026, from [Link]

-

1H-Tetrazole-1-methanesulfonicacid, 2,5-dihydro-5-thioxo-, sodium salt (1:2) CAS NO.66242-82-8. (n.d.). Bluecrystal chem-union. Retrieved January 21, 2026, from [Link]

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher. Retrieved January 21, 2026, from [Link]

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. isfcppharmaspire.com [isfcppharmaspire.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 6. PubChemLite - 2,5-dihydro-5-thioxo-1h-tetrazole-1-methanesulphonic acid (C2H4N4O3S2) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tetrazole hybrids with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

- 13. vuir.vu.edu.au [vuir.vu.edu.au]

- 14. Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]